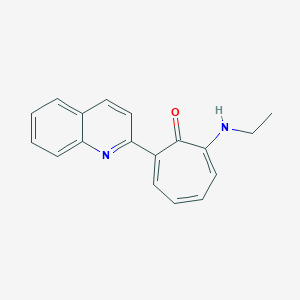![molecular formula C19H17F2N3O6S2 B288092 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide](/img/structure/B288092.png)
5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide, also known as FS-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. FS-1 is a sulfonamide-based compound that has been shown to possess potent anticancer activity against a variety of cancer cell lines.
Mechanism of Action
The exact mechanism of action of 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of several key enzymes and signaling pathways involved in cancer cell proliferation and survival. 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer. 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit cancer cell proliferation and migration. 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide has also been shown to inhibit angiogenesis (the growth of new blood vessels), which is a key process involved in cancer progression.
Advantages and Limitations for Lab Experiments
5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide has several advantages as a potential anticancer agent. It exhibits potent anticancer activity against a variety of cancer cell lines, and has been shown to inhibit tumor growth in animal models. However, there are also limitations to its use in lab experiments. 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide is a highly complex compound that requires a multi-step synthesis process, which can be time-consuming and expensive. In addition, the exact mechanism of action of 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide is not fully understood, which can make it difficult to optimize its use as an anticancer agent.
Future Directions
There are several potential future directions for research on 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide. One area of focus could be on optimizing the synthesis process to make it more efficient and cost-effective. Another area of focus could be on further elucidating the mechanism of action of 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide, which could help to identify new targets for cancer therapy. Additionally, future research could focus on developing new formulations of 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide that could improve its bioavailability and reduce potential side effects. Overall, 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide is a promising compound that has the potential to make a significant impact in the field of cancer therapy.
Synthesis Methods
5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. One of the most common methods for synthesizing 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with 2-aminopyridine in the presence of a base. The resulting intermediate is then reacted with 5-fluoro-2-methoxyaniline to form 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide.
Scientific Research Applications
5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide has been extensively studied for its potential applications in cancer treatment. In vitro studies have shown that 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also shown that 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide can inhibit tumor growth and improve survival rates in animal models.
properties
Product Name |
5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide |
|---|---|
Molecular Formula |
C19H17F2N3O6S2 |
Molecular Weight |
485.5 g/mol |
IUPAC Name |
5-fluoro-N-[6-[(5-fluoro-2-methoxyphenyl)sulfonylamino]pyridin-2-yl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C19H17F2N3O6S2/c1-29-14-8-6-12(20)10-16(14)31(25,26)23-18-4-3-5-19(22-18)24-32(27,28)17-11-13(21)7-9-15(17)30-2/h3-11H,1-2H3,(H2,22,23,24) |
InChI Key |
KCLOVWRNQAHUDD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=NC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=NC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dibromo-7-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B288009.png)
![2-[3-(3,4-Dimethylphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288010.png)
![2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288012.png)
![2-[3-(3,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288013.png)
![2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288014.png)
![2-[3-(2,3-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288016.png)
![2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288017.png)
![2-[3-(4-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288019.png)
![2-[3-(4-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288023.png)
![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288026.png)

![2-(ethylamino)-7-[(E)-3-(3-methylpyridin-2-yl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288028.png)
![2-(Ethylamino)-7-[3-(2-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288030.png)
![Ethyl6-[(4-methoxyphenoxy)methyl][1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288031.png)